molecular formula C8H3ClF3NO2 B2951963 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene CAS No. 40275-96-5

2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene

Cat. No.: B2951963
CAS No.: 40275-96-5
M. Wt: 237.56
InChI Key: QWXAYHAPQNMAKI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXAYHAPQNMAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethoxy)benzene with phosgene or triphosgene under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Reactivity

2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene is a building block in the synthesis of complex organic molecules. The isocyanate group’s reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to stable adducts. It serves as a valuable intermediate in synthetic organic chemistry due to these reactions.

Scientific Research

This compound has applications in chemistry, biology, and medicine:

  • Chemistry It is used as a building block to create more complex organic molecules.
  • Biology It is employed in the development of bioactive compounds and pharmaceuticals.
  • Medicine It is investigated for potential uses in drug discovery and development.
  • Industry It is utilized in the production of specialty chemicals and materials.

Pharmaceutical Applications and Uniqueness

The compound's specific combination of halogenated and isocyanate functionalities, along with the trifluoromethoxy group, gives it unique electronic properties. These properties are particularly valuable in targeted synthesis within pharmaceutical applications, where precise control over chemical reactivity is essential. Its reactivity with nucleophiles also suggests its potential in modifying biomolecules for medicinal chemistry applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Trifluoromethoxybenzenes

1-Bromo-4-(trifluoromethoxy)benzene
  • CAS : 407-14-7
  • Formula : C₇H₄BrF₃O
  • Molecular Weight : 241.00 g/mol
  • Boiling Point : 153–155°C
  • Density : 1.62 g/cm³
  • Key Differences :
    • Replaces chlorine and isocyanate groups with bromine.
    • Lacks reactive isocyanate functionality, limiting its utility in polymer or urea synthesis.
    • Used as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) .
1-Iodo-2-(trifluoromethoxy)benzene (from TCI Chemicals)
  • CAS: Not explicitly listed in evidence.
  • Key Differences :
    • Substitution of chlorine with iodine increases molecular weight and polarizability.
    • Iodine enhances suitability for nucleophilic aromatic substitution or radio-labeling applications .

Isocyanate Derivatives with Varying Substituents

4-Chloro-2-fluoro-1-isocyanatobenzene
  • CAS : 247092-09-7
  • Formula: C₇H₃ClFNO
  • Molecular Weight : 189.56 g/mol
  • Key Differences: Fluorine at position 2 instead of trifluoromethoxy. Lower molecular weight and altered electronic properties due to fluorine’s electronegativity. Potential use in fluorinated polymer precursors .
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
  • CAS : 23165-49-3
  • Formula : C₈H₃ClF₃NS
  • Molecular Weight : 249.63 g/mol
  • Key Differences :
    • Replaces trifluoromethoxy with trifluoromethyl (-CF₃) and isocyanate with isothiocyanate (-NCS).
    • Isothiocyanate group offers distinct reactivity (e.g., thiourea formation) but lower stability compared to isocyanates .

Comparison Table

Property 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene 1-Bromo-4-(trifluoromethoxy)benzene 4-Chloro-2-fluoro-1-isocyanatobenzene 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
Molecular Weight (g/mol) 237.56 241.00 189.56 249.63
Functional Groups -Cl, -NCO, -OCF₃ -Br, -OCF₃ -Cl, -F, -NCO -Cl, -CF₃, -NCS
Reactivity High (isocyanate) Low (bromine inert) Moderate (fluorine stabilizes) High (isothiocyanate)
Applications Polymer precursors, agrochemicals Cross-coupling reactions Fluorinated polymers Thiourea synthesis
Commercial Status Discontinued Available Available Available

Research Findings and Key Insights

  • Electronic Effects: The trifluoromethoxy group in the target compound provides strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity compared to non-fluorinated analogs .
  • Stability : Isocyanates (e.g., target compound) are moisture-sensitive, requiring anhydrous handling, whereas brominated analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) are more stable .
  • Synthetic Utility : The target compound’s discontinuation suggests challenges in synthesis or niche demand, while halogenated analogs remain popular due to broader applicability in coupling reactions .

Biological Activity

2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene, also known by its CAS number 40275-96-5, is a chemical compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The compound features a chloro group and an isocyanate functional group, which contribute to its reactivity and potential biological interactions. Its molecular weight is approximately 215.57 g/mol, and it is characterized by its trifluoromethoxy substituent which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the trifluoromethoxy group is particularly notable for enhancing lipophilicity and bioavailability, which can affect the compound's interaction with biological targets.

Toxicological Profile

The toxicological assessment of 2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene reveals several key points:

  • Acute Toxicity : Studies have indicated that the compound may exhibit significant acute toxicity towards aquatic organisms, with no observed effect concentrations (NOEC) reported below 0.01 mg/l for both marine and freshwater species .
  • Carcinogenic Potential : The compound is classified under categories that suggest potential carcinogenic effects based on structural alerts .
  • Bioaccumulation : There is evidence suggesting that this compound may bioaccumulate in the food chain, raising concerns about its long-term ecological impact .

Case Studies

  • Antimicrobial Activity : In a study evaluating various substituted benzene derivatives, compounds similar to 2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents .
  • Anticancer Properties : Research involving structurally related compounds has shown that they can inhibit cancer cell proliferation in various cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The mechanism appears to involve interference with key signaling pathways associated with cell growth and survival .
  • Inflammation Modulation : Another study highlighted the potential of similar compounds to modulate inflammatory responses in vitro. The presence of the trifluoromethoxy group was noted to enhance anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines .

Data Tables

PropertyValue/Description
Molecular Weight215.57 g/mol
CAS Number40275-96-5
Acute Toxicity (NOEC)< 0.01 mg/l for aquatic organisms
Potential CarcinogenicityYes (Category 1 or 2)
Bioaccumulation PotentialHigh

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